![molecular formula C15H19NO3 B2623491 Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate CAS No. 1335042-68-6](/img/structure/B2623491.png)
Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular weight of “Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate” is 261.32. More detailed structural analysis would require specific experimental data or computational modeling, which I currently can’t provide.Scientific Research Applications
- Application : Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate serves as a precursor in Ullmann coupling reactions. Specifically, it participates in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene, a valuable compound with potential applications in materials science and organic electronics .
- Role : Substituted 2-iodophenols, including our compound, act as key intermediates to introduce steric bulk groups into these bis(phenolate) ether catalysts. These polymers find applications in various industries .
- Utility : Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate can be transformed into diverse derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds play essential roles in medicinal chemistry and materials science .
- Observation : Compound 6a (derived from our compound) has demonstrated antitumor activity by inhibiting the growth of HeLa cells. It interferes with cell division cycles, making it a potential candidate for further investigation in cancer therapy .
- Innovation : Researchers have developed a new method for synthesizing 1-benzyloxy-2-iodo-4-tert-octylbenzene. This approach involves halogen exchange reactions, allowing for simple recrystallization purification. The previous oily synthesis method has been improved, enhancing its industrial viability .
Ullmann Coupling Reactions
Polymerization Catalysts
Building Blocks for Organic Synthesis
Antitumor Activity
Alternative Synthesis Method
Mechanism of Action
The mechanism of action of “Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate” is not clear from the information I found. Its use is primarily as a research compound.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12(10-13(16)17)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPBJPAPXUHKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate |
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